

Application Notes and Protocols: 2-Methoxy-5-(trifluoromethoxy)aniline in Agrochemical Synthesis

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Compound of Interest

Compound Name: 2-Methoxy-5-(trifluoromethoxy)aniline

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Introduction

2-Methoxy-5-(trifluoromethoxy)aniline is a key building block in the synthesis of complex molecules for the agrochemical industry.^{[1][2]} Its unique substitution pattern, featuring both a methoxy and a trifluoromethoxy group, imparts desirable properties to the resulting agrochemicals, such as enhanced metabolic stability and bioavailability. This document provides detailed application notes and protocols for the use of **2-Methoxy-5-(trifluoromethoxy)aniline** as a precursor in the synthesis of advanced agrochemical intermediates.

The trifluoromethoxy group is particularly valuable in agrochemical design as it can significantly influence the lipophilicity, electronic properties, and metabolic stability of a molecule, often leading to improved efficacy and a more favorable toxicological profile. This aniline derivative serves as a versatile starting material for the creation of novel herbicides and fungicides.

Application: Intermediate for Dihydroquinazoline Herbicides

A significant application of **2-Methoxy-5-(trifluoromethoxy)aniline** is in the synthesis of N-aryl ureas, which are crucial intermediates for the preparation of dihydroquinazoline derivatives. These heterocyclic scaffolds are being explored for their potent herbicidal activity. The following sections detail the synthesis of a key urea intermediate, N-(2-bromo-6-fluorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea, from **2-Methoxy-5-(trifluoromethoxy)aniline**.^[3]

Experimental Protocol: Synthesis of N-(2-bromo-6-fluorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea

This protocol is adapted from patent literature describing the synthesis of precursors for dihydroquinazoline-based agrochemicals.^[3]

Materials:

- 2-Methoxy-5-(trifluoromethyl)phenyl isocyanate
- 2-bromo-6-fluoroaniline
- Acetonitrile (anhydrous)
- Diisopropyl ether

Equipment:

- Three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer
- Heating mantle
- Rotary evaporator
- Suction filtration apparatus (Büchner funnel and flask)
- Vacuum drying oven

Procedure:

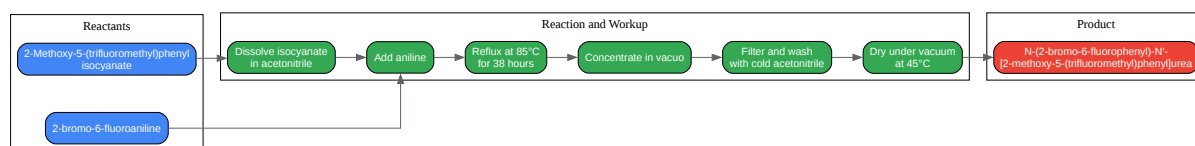
- In a suitable three-necked flask, dissolve 2-Methoxy-5-(trifluoromethyl)phenyl isocyanate (274.3 g) in acetonitrile (1 L).
- To this solution, add 2-bromo-6-fluoroaniline (200 g) and rinse the addition funnel with a small amount of acetonitrile (50 ml).
- Stir the resulting clear solution under reflux (approximately 85°C) for 38 hours.
- After the reaction is complete, concentrate the mixture in vacuo at 40°C on a rotary evaporator until a viscous magma is formed.
- Filter the crude product by suction filtration.
- Wash the filter cake with cold (0-5°C) acetonitrile (260 ml).
- Dry the solid product overnight at 45°C in a vacuum drying oven with a nitrogen bleed.
- For further purification, the resulting solid can be diluted with diisopropyl ether (1.5 L), filtered, washed with additional diisopropyl ether (1.15 L), and dried to a constant mass.^[3]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of N-(2-bromo-6-fluorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea.

Reactant	Molecular Weight (g/mol)	Amount (g)	Moles	Molar Ratio
2-Methoxy-5-(trifluoromethyl)phenyl isocyanate	~219.14	274.3	~1.25	1.2
2-bromo-6-fluoroaniline	190.01	200	1.05	1
Product	Molecular Weight (g/mol)	Yield (g)	Yield (%)	
N-(2-bromo-6-fluorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea	409.15	424.3	99.2	

Experimental Workflow

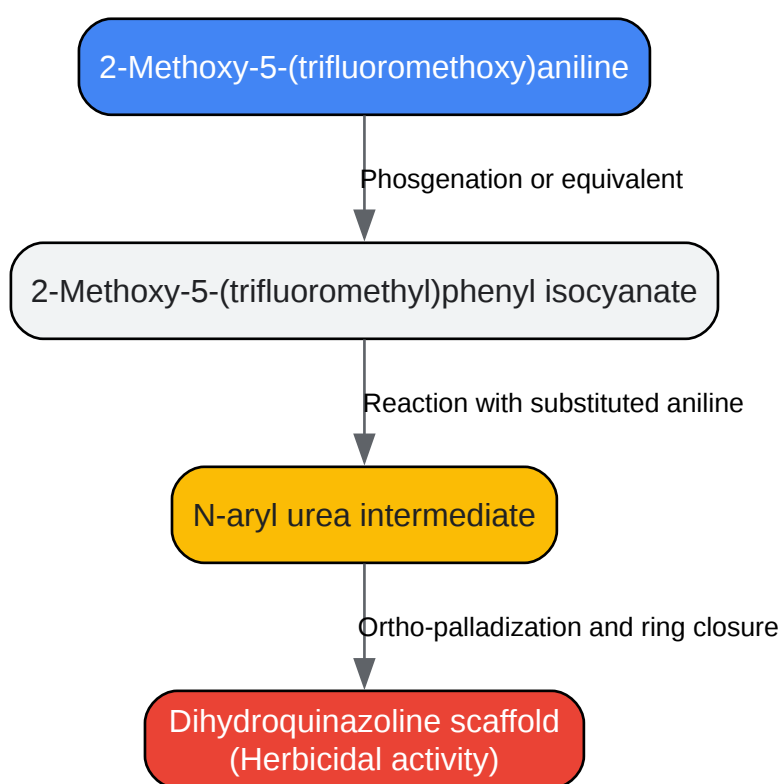


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Synthesis of the urea intermediate.

Logical Relationship: From Aniline to a Dihydroquinazoline Scaffold

The synthesized urea intermediate is a pivotal component in the construction of the dihydroquinazoline ring system. This is achieved through a subsequent ortho-palladization and ring-closure reaction sequence.[3] This pathway highlights the strategic importance of **2-Methoxy-5-(trifluoromethoxy)aniline** in accessing complex heterocyclic structures for agrochemical applications.



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